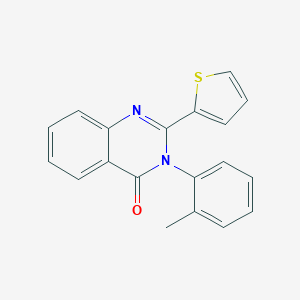
3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a heterocyclic compound that features a quinazolinone core structure substituted with a 2-methylphenyl group and a 2-thienyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 2-methylbenzaldehyde and 2-thiophenecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring or the substituents, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic reagents can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alkyl derivatives.
科学研究应用
3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
2-(2-thienyl)-4(3H)-quinazolinone: Lacks the 2-methylphenyl group, which may affect its biological activity and chemical properties.
3-(2-methylphenyl)-4(3H)-quinazolinone:
Uniqueness
3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of both the 2-methylphenyl and 2-thienyl groups. These substituents can enhance its biological activity and provide opportunities for further functionalization, making it a valuable compound for research and development.
属性
分子式 |
C19H14N2OS |
|---|---|
分子量 |
318.4g/mol |
IUPAC 名称 |
3-(2-methylphenyl)-2-thiophen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H14N2OS/c1-13-7-2-5-10-16(13)21-18(17-11-6-12-23-17)20-15-9-4-3-8-14(15)19(21)22/h2-12H,1H3 |
InChI 键 |
WWXQQRNIONNVIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4 |
规范 SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















